![molecular formula C18H17ClN2OS B4645675 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4645675.png)
3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiophene derivatives, which have been known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. This leads to the disruption of the cytoskeleton and the inhibition of cell division, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide has also been found to exhibit other biological activities. It has been shown to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide. One of the major areas of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new targets for this compound, which can lead to the discovery of new therapeutic applications. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety profile in vivo.
In conclusion, 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and other biological properties make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-cancer activity. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
properties
IUPAC Name |
3-chloro-N-ethyl-6-methyl-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-21(11-13-6-8-20-9-7-13)18(22)17-16(19)14-5-4-12(2)10-15(14)23-17/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGQWIXEGBUCEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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